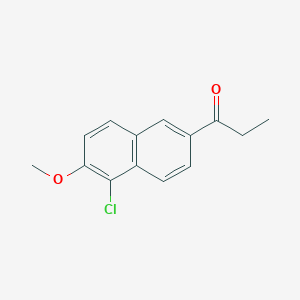
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C14H13ClO2 . It is known for its unique structure, which includes a naphthalene ring substituted with chlorine and methoxy groups.
Méthodes De Préparation
The synthesis of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are chlorinated and methoxylated.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield
Analyse Des Réactions Chimiques
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide
Applications De Recherche Scientifique
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer research
Comparaison Avec Des Composés Similaires
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-chloro-2-naphthyl)-1-propanone and 1-(6-methoxy-2-naphthyl)-1-propanone share structural similarities.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes it unique, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
69750-45-4 |
|---|---|
Formule moléculaire |
C14H13ClO2 |
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13ClO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
Clé InChI |
PSHXIXVKAXBEOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8687573.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8687580.png)
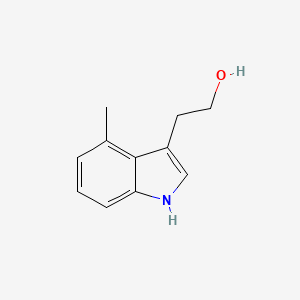
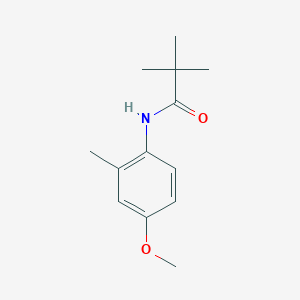


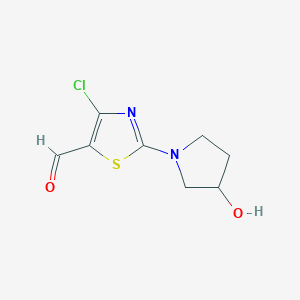
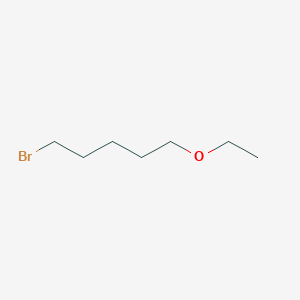
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)
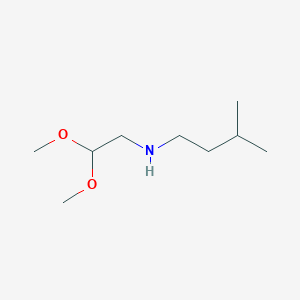
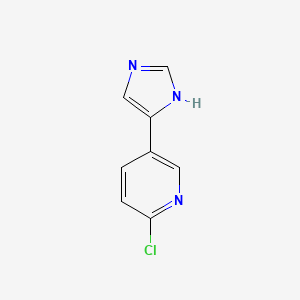
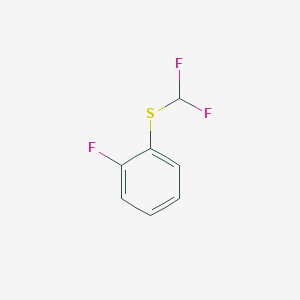
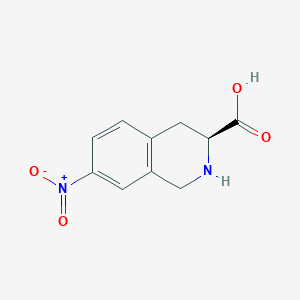
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)
